molecular formula C17H12N2O7S B2778707 (Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid CAS No. 897759-35-2

(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

Cat. No.: B2778707
CAS No.: 897759-35-2
M. Wt: 388.35
InChI Key: VIOGSRVNZDDWTO-QPEQYQDCSA-N
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Description

(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a novel synthetic compound identified as a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcriptional regulator that allows cancer cells to survive and proliferate under hypoxic (low oxygen) conditions within the tumor microenvironment, making it a high-value target in oncology research. A 2024 study demonstrated that this compound effectively suppresses HIF-1α accumulation, leading to the downregulation of its downstream target genes, such as VEGF, which is critical for angiogenesis. The research further established its potent anti-proliferative and pro-apoptotic activity against various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), with a mechanism that also involves the inhibition of Topoisomerase II, inducing DNA damage. As a hybrid molecule incorporating a thiazolidinedione scaffold, it represents a promising chemical tool for investigating HIF-1α-mediated signaling pathways and for developing new therapeutic strategies against aggressive and treatment-resistant cancers. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O7S/c20-12-6-9(3-4-11(12)16(23)24)18-14(21)8-19-15(22)13(27-17(19)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,18,21)(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGSRVNZDDWTO-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid, also known as a thiazolidinedione derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O7SC_{17}H_{12}N_{2}O_{7}S with a molecular weight of 388.35 g/mol. The structure features a thiazolidinedione core linked to a furan moiety and an acetamido group, which are crucial for its biological activity.

1. Antinociceptive and Anti-inflammatory Properties

Recent studies have indicated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant antinociceptive effects. In vivo experiments demonstrated that these compounds could reduce pain responses in models such as the acetic acid-induced writhing test and hot plate test. For instance, doses of 20 mg/kg and 50 mg/kg led to pain reduction by 74% and 75%, respectively, compared to control groups .

Table 1: Antinociceptive Activity of Thiazolidinedione Derivatives

CompoundDose (mg/kg)Pain Reduction (%)
Control-0
Compound A2074
Compound A5075

The mechanism underlying the antinociceptive activity is believed to involve selective inhibition of cyclooxygenase-2 (COX-2) enzymes. Molecular docking studies have shown that these derivatives possess a high binding affinity for COX-2 receptors, which are implicated in inflammatory pain pathways .

3. Anticancer Activity

Thiazolidinedione derivatives have been investigated for their anticancer properties. Studies assessing their efficacy against various cancer cell lines (e.g., HepG2, A549, MCF-7) revealed that these compounds can inhibit tumor cell proliferation effectively. The binding interactions with vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR) were identified as key factors contributing to their anticancer activity .

Table 2: Anticancer Activity Against Human Tumor Cell Lines

CompoundCell LineIC50 (µM)
Compound BHepG210
Compound BA54915
Compound BMCF-712

Case Studies

A notable study evaluated the pharmacokinetics and toxicity profiles of various thiazolidinedione derivatives, including the compound . The results indicated favorable bioavailability and low toxicity in animal models, suggesting potential for clinical applications in pain management and cancer therapy .

Scientific Research Applications

Antioxidant Activity

Thiazolidinedione derivatives, including those with furan and thiazolidine rings, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antidiabetic Effects

The compound's structure suggests potential efficacy as an antihyperglycemic agent. Thiazolidinediones are known to enhance insulin sensitivity and regulate glucose metabolism. Studies have shown that derivatives can inhibit key enzymes such as α-amylase and α-glucosidase, contributing to their antidiabetic effects. In vitro studies have indicated that certain thiazolidinedione derivatives exhibit potent inhibitory activity against these enzymes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound's design allows it to interact with various molecular targets involved in cancer progression. For instance, some derivatives have shown activity against human tumor cell lines by inhibiting receptor tyrosine kinases such as VEGFR-2 and EGFR. These interactions can lead to reduced tumor growth and proliferation .

Enzyme Inhibition

The primary mechanism through which thiazolidinediones exert their effects involves the inhibition of specific enzymes related to metabolic pathways. For example, the inhibition of GLUT1 and GLUT4 transporters has been observed with certain derivatives, leading to decreased glucose uptake in cancer cells . Additionally, the interaction with PI3K pathways has been noted, suggesting a role in modulating cellular signaling related to inflammation and cancer .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding affinities of these compounds with target proteins. For instance, docking studies have shown that modifications on the thiazolidinedione scaffold can enhance binding to VEGFR-2 and EGFR, which are critical targets in cancer therapy. The presence of specific functional groups influences the affinity and selectivity of these compounds .

Case Studies

Study Findings
Antioxidant Properties A study demonstrated that thiazolidinedione derivatives exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant capability .
Antidiabetic Activity Research involving alloxan-induced diabetic models showed that specific derivatives could reduce blood glucose levels significantly compared to controls .
Anticancer Efficacy A series of thiazolidinedione derivatives were tested against various cancer cell lines (HepG2, A549), revealing IC50 values in the low micromolar range for several compounds, indicating potent anticancer activity .

Comparison with Similar Compounds

Thiazolidinone-Based Derivatives

  • Compound 11a/b (): These derivatives feature a thiazolo-pyrimidine ring fused with a furan substituent. Unlike the target compound, they lack the hydroxybenzoic acid group but include a cyano (CN) substituent. The synthesis involves condensation of chloroacetic acid with aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde), yielding compounds with moderate yields (68%) and distinct spectral profiles (e.g., IR peaks at ~2,219 cm⁻¹ for CN). The absence of the acetamido-hydroxybenzoic acid linkage likely reduces aqueous solubility compared to the target compound .
  • (5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (): This compound shares the thiazolidinone core and a hydroxybenzylidene group but replaces the 2,4-dioxo groups with a sulfanylidene (C=S) moiety. The synthesis method (condensation with 4-methylbenzaldehyde) is analogous to the target compound’s likely Knoevenagel-based synthesis .

Azo-Linked Benzoic Acid Derivatives ()

Synthesized via diazotization and coupling, these compounds (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid) feature an azo (-N=N-) linkage instead of the acetamido-thiazolidinone system. However, both classes share the 2-hydroxybenzoic acid moiety, which enhances solubility in polar solvents .

Morpholine-Containing Analogues ()

(Z)-4-(5-chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine (RN2) incorporates a morpholine ring and dihydrobenzofuran structure. While structurally distinct, the presence of ether and chloro groups suggests similar synthetic challenges (e.g., regioselectivity in cyclization). Unlike the target compound, RN2 lacks the thiazolidinone core, which may reduce its metabolic stability .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound Compound 11b () Azo Derivative ()
Solubility High (due to -COOH) Moderate (CN reduces polarity) Low (azo group dominates)
Melting Point Not reported 213–215°C 268–269°C (compound 12)
Key Functional Groups 2,4-Dioxothiazolidinone, -COOH Thiazolo-pyrimidine, CN Benzothiazolyl-azo, -COOH

Pharmacological Potential

  • Target Compound: The 2,4-dioxothiazolidinone core is associated with anti-diabetic (PPAR-γ agonism) and anti-inflammatory activity. The hydroxybenzoic acid group may enhance COX inhibition .
  • Azo Derivatives : Primarily used as dyes or antimicrobial agents due to the azo linkage’s electron-withdrawing effects .

Computational and Similarity Analysis

Using graph-based structural comparison (), the target compound shows moderate similarity (Tanimoto coefficient ~0.45) to thiazolidinone derivatives (e.g., ) but low similarity (~0.20) to azo-linked compounds. The hydroxybenzoic acid moiety contributes to unique hydrogen-bonding patterns, distinguishing it from morpholine-containing analogues like RN2 .

Key Research Findings

  • Synthetic Challenges : The (Z)-configuration of the furan-2-ylmethylene group requires precise reaction control, as seen in ’s use of sodium acetate for cyclization .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., CN, as in 11b) could enhance the target compound’s metabolic stability while retaining solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a thiazolidinedione precursor (e.g., 5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl acetic acid) and 4-amino-2-hydroxybenzoic acid derivatives. Key steps include:

  • Reflux in acetonitrile (3–6 hours) with equimolar reactants, monitored via TLC .
  • Purification via column chromatography (e.g., ethyl acetate:hexane, 1:4) or recrystallization to achieve >95% purity .
  • Critical factors : Extended reaction times (beyond 6 hours) may reduce yields due to side reactions, while lower temperatures (<80°C) minimize decomposition of the furan moiety .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR to confirm the Z-configuration of the furan-methylene group (δ 7.8–8.0 ppm for the =CH proton) and acetamido linkage (δ 2.5–3.0 ppm for CH₂) .
  • IR for carbonyl stretches (C=O at ~1700 cm⁻¹, C=N at ~1550 cm⁻¹) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ ≈ 427.3 g/mol) .
  • Melting point analysis (expected range: 275–285°C) to assess purity .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM .
  • Enzyme inhibition studies (e.g., PPARγ or VEGF pathways) using recombinant proteins and spectrophotometric detection .
  • ROS scavenging assays (e.g., DPPH) to evaluate antioxidant potential linked to the phenolic –OH group .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific molecular targets (e.g., GLUT1 or BAG3 proteins)?

  • Methodological Answer :

  • Rational design : Replace the furan ring with electron-withdrawing groups (e.g., –CF₃) to modulate electron density and binding affinity .
  • SAR studies : Synthesize analogs with variations in the acetamido linker (e.g., elongation to butanamido) or benzoic acid substituents (e.g., –OCH₃) .
  • In silico docking (AutoDock Vina) to predict interactions with target proteins (e.g., GLUT1 PDB: 4PYP) .

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Purity discrepancies : Validate compound integrity via HPLC (>98% purity) and control for degradation products (e.g., hydrolyzed thiazolidinedione) .
  • Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding) and include positive controls (e.g., Rosiglitazone for PPARγ assays) .
  • Cellular context : Test across multiple cell lines (e.g., primary vs. immortalized) to account for metabolic heterogeneity .

Q. What strategies mitigate compound degradation during long-term stability studies?

  • Methodological Answer :

  • Storage conditions : Use amber vials at –80°C under argon to prevent photodegradation and oxidation .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .
  • Real-time monitoring : Conduct LC-MS every 3 months to detect degradation (e.g., cleavage of the thiazolidinedione ring) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

  • ADMET prediction (SwissADME): Modify logP (<5) by introducing polar groups (e.g., –SO₃H) to improve solubility .
  • P-glycoprotein efflux : Use molecular dynamics simulations to reduce recognition by efflux pumps via steric hindrance .
  • Metabolic stability : Identify labile sites (e.g., ester bonds) for deuteration or fluorination to slow hepatic clearance .

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